3-Fluoro-1-oxa-8-azaspiro[4.5]decane
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Overview
Description
3-Fluoro-1-oxa-8-azaspiro[45]decane is a spirocyclic compound that features a unique structure combining a fluorine atom, an oxygen atom, and a nitrogen atom within a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-oxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis modules can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-oxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Fluoro-1-oxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes or bind to receptors, altering their function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane: This compound features two fluorine atoms instead of one, which may result in different chemical and biological properties.
1-Oxa-8-azaspiro[4.5]decane: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
1-Oxa-9-azaspiro[5.5]undecane: Contains a larger spiro ring system, which can influence its physical and chemical characteristics.
Uniqueness
3-Fluoro-1-oxa-8-azaspiro[4.5]decane is unique due to its specific combination of a fluorine atom, an oxygen atom, and a nitrogen atom within a spirocyclic structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C8H14FNO |
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Molecular Weight |
159.20 g/mol |
IUPAC Name |
3-fluoro-1-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H14FNO/c9-7-5-8(11-6-7)1-3-10-4-2-8/h7,10H,1-6H2 |
InChI Key |
NWFWQBSPKCCTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(CO2)F |
Origin of Product |
United States |
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